1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carboxylic acid
Description
1-(1,1-Dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carboxylic acid is a complex organic compound that features a unique combination of a thietane ring and a benzotriazole moiety
Properties
Molecular Formula |
C10H9N3O4S |
|---|---|
Molecular Weight |
267.26 g/mol |
IUPAC Name |
3-(1,1-dioxothietan-3-yl)benzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C10H9N3O4S/c14-10(15)6-1-2-8-9(3-6)13(12-11-8)7-4-18(16,17)5-7/h1-3,7H,4-5H2,(H,14,15) |
InChI Key |
UEONSWQDBOBHRD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)N2C3=C(C=CC(=C3)C(=O)O)N=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carboxylic acid typically involves multiple steps. The synthetic route often starts with the preparation of the thietane ring, followed by the introduction of the benzotriazole moiety. Common reagents used in these reactions include sulfur-containing compounds and azides. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yields and purity.
Chemical Reactions Analysis
1-(1,1-Dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzotriazole moiety, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole ring.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,1-Dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The thietane ring and benzotriazole moiety can interact with active sites, potentially inhibiting or modifying the activity of the target molecule. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
1-(1,1-Dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carboxylic acid can be compared to similar compounds such as:
- 2-(1,1-Dioxo-1lambda6-thietan-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
- (1,1-Dioxo-1lambda6-thietan-3-yl)methyl methanesulfonate
- (1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride
These compounds share the thietane ring but differ in their additional functional groups, which can lead to variations in their chemical reactivity and applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
